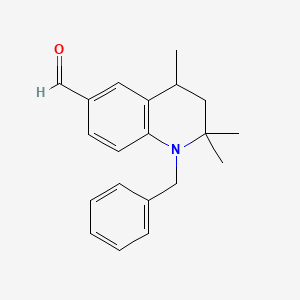

1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a heterocyclic compound that belongs to the class of hydroquinolines. This compound is characterized by its unique structure, which includes a quinoline core substituted with benzyl, trimethyl, and carbaldehyde groups.

Méthodes De Préparation

The synthesis of 1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

Applications in Organic Synthesis

1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions:

- Synthesis of Heterocycles: The compound can be utilized to synthesize various heterocyclic compounds through cyclization reactions. For instance, it can be transformed into derivatives that exhibit biological activity, such as anti-cancer or anti-inflammatory properties .

- Antioxidant Development: The compound has been identified as a precursor for synthesizing antioxidants. These antioxidants are crucial in preventing oxidative stress in biological systems and have applications in pharmaceuticals and food preservation .

Biological Applications

Research indicates that derivatives of this compound may have neuroprotective properties. Case studies highlight the following:

- Neuroprotection Against Apoptosis: A study demonstrated that compounds related to this molecule could protect dopaminergic neurons from apoptosis induced by neurotoxins. This suggests potential applications in treating neurodegenerative diseases like Parkinson's disease .

Industrial Applications

The compound is also explored for its utility in various industrial sectors:

- Dye Couplers and Stabilizers: The synthesis of dye couplers and ultraviolet light stabilizers has been linked to the use of hydroquinoline derivatives. These compounds enhance the stability and longevity of dyes used in textiles and plastics .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism by which 1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. For instance, it has been shown to inhibit gluconate 2-dehydrogenase, an enzyme involved in carbohydrate metabolism. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects .

Comparaison Avec Des Composés Similaires

1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can be compared to other hydroquinoline derivatives such as:

6-Formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline: Similar in structure but lacks the benzyl group, leading to different chemical properties and reactivity.

2-Phenyl-1,3-oxazol-5(4H)-one: Contains an oxazole ring instead of a quinoline ring, resulting in different biological activities and applications.

7-Methylazolopyrimidines: These compounds have a pyrimidine ring and exhibit different pharmacological profiles compared to hydroquinolines.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Activité Biologique

1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (C20H23NO) is a compound of interest due to its potential biological activities. This compound features a tetrahydroquinoline structure that has been associated with various pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula : C20H23NO

- Molecular Weight : 291.4 g/mol

- CAS Number : 80162-60-3

- Structure : The compound consists of a benzyl group attached to a trimethyl-substituted tetrahydroquinoline structure with an aldehyde functional group.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities including:

- Antioxidant Activity : Many tetrahydroquinoline derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Effects : Some related compounds have demonstrated antibacterial and antifungal activities against various pathogens.

- Anti-inflammatory Properties : Certain derivatives have been linked to the inhibition of inflammatory cytokines.

Antioxidant Activity

A study published in Molecules investigated the antioxidant potential of several tetrahydroquinoline derivatives. Results indicated that compounds with similar structural motifs effectively scavenged free radicals and reduced oxidative stress markers in vitro. The IC50 values for these compounds ranged from 10 to 50 µM, indicating moderate to strong antioxidant activity .

Antimicrobial Activity

In a comparative study of antimicrobial properties, derivatives of tetrahydroquinoline were tested against Gram-positive and Gram-negative bacteria. The results showed that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting significant antimicrobial potential .

Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry focused on the anti-inflammatory effects of tetrahydroquinoline derivatives. The study highlighted that specific compounds significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This inhibition was quantitatively assessed using ELISA assays, showing reductions of up to 70% in cytokine levels at optimal concentrations .

Data Summary Table

Propriétés

IUPAC Name |

1-benzyl-2,2,4-trimethyl-3,4-dihydroquinoline-6-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-12-20(2,3)21(13-16-7-5-4-6-8-16)19-10-9-17(14-22)11-18(15)19/h4-11,14-15H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNKCWVIGABWLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C2=C1C=C(C=C2)C=O)CC3=CC=CC=C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.